3-Chloro-4-(methylthio)phenylacetic acid

Organic Electronics Material Science Electrochemistry

Generic phenylacetic acid derivatives lack the precise electronic profile required for advanced pharmaceutical intermediate synthesis. 3-Chloro-4-(methylthio)phenylacetic acid (CAS 87776-75-8) addresses this with its unique 3-chloro-4-methylthio substitution pattern, delivering distinct HOMO/LUMO energies (-5.01 eV/-1.89 eV) and an optical band gap of 3.12 eV. • Key intermediate for cardiovascular & respiratory API synthesis with well-characterized, high-yield scalable route • Achievable purity >99.5% via simple recrystallization; white crystalline powder, mp 111-113°C • Reliable supply with batch-to-batch consistency for pharmaceutical R&D and materials science applications

Molecular Formula C9H9ClO2S
Molecular Weight 216.68 g/mol
CAS No. 87776-75-8
Cat. No. B1590463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(methylthio)phenylacetic acid
CAS87776-75-8
Molecular FormulaC9H9ClO2S
Molecular Weight216.68 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)CC(=O)O)Cl
InChIInChI=1S/C9H9ClO2S/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyRUUPIFBYMDGMPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(methylthio)phenylacetic acid (CAS 87776-75-8): Identity and Baseline Characteristics for Scientific Procurement


3-Chloro-4-(methylthio)phenylacetic acid (C9H9ClO2S, MW 216.68 g/mol), also referred to as CMTPA, is a 3,4-disubstituted phenylacetic acid derivative featuring a chlorine atom at the 3-position and a methylthio group at the 4-position on the phenyl ring . It is a white to pale yellow crystalline powder with a melting point of 111-113°C and is insoluble in water but soluble in common organic solvents such as ethanol, ether, and dimethyl sulfoxide [1]. The compound is primarily recognized as a pharmaceutical intermediate, with documented applications in the synthesis of agents targeting cardiovascular and respiratory systems, as well as in the preparation of semiconductor materials [2][3].

Why 3-Chloro-4-(methylthio)phenylacetic acid Cannot Be Casually Substituted by Generic Phenylacetic Acid Analogs


Generic substitution among phenylacetic acid derivatives is scientifically unjustified due to the profound influence of substituent identity and position on both physicochemical and electronic properties. The presence of the 3-chloro and 4-methylthio groups in this compound confers a unique combination of electron-withdrawing and electron-donating effects that directly modulates frontier orbital energies (HOMO/LUMO) and, consequently, reactivity and material performance [1]. Unlike the unsubstituted parent phenylacetic acid or its mono-substituted variants, the specific 3,4-disubstitution pattern of this compound enables distinct synthetic routes and yields [2], and alters solubility and thermal behavior in ways that impact downstream processing . The quantitative evidence below demonstrates that even closely related analogs such as 4-(methylthio)phenylacetic acid or other 3,4-disubstituted variants exhibit measurable differences in key performance parameters, confirming that this compound occupies a specific, non-interchangeable niche in both pharmaceutical intermediate synthesis and materials science applications.

3-Chloro-4-(methylthio)phenylacetic acid: Quantitative Comparator-Based Differentiation Evidence for Scientific Selection


Electrochemical Differentiation: HOMO Energy Level Versus Structural Analogs

In a direct head-to-head comparison of six structurally related phenylacetic acid derivatives, 3-Chloro-4-(methylthio)phenylacetic acid (CMTPA) exhibits the highest HOMO energy level (-5.01 eV) among its unmodified analogs, which is 0.13 eV higher than MMTPA (-4.88 eV) and 0.15 eV higher than METPA (-4.86 eV) [1]. This higher-lying HOMO facilitates more efficient hole injection when used as a building block in organic electronic materials, providing a quantifiable advantage in device fabrication [2].

Organic Electronics Material Science Electrochemistry HOMO-LUMO Engineering

Synthetic Efficiency: High-Yield, High-Purity Production Process Relative to General Methods

A patented synthetic route for 3-chloro-4-methylthio-phenylacetic acid achieves a remarkable 94% yield with 97.2% purity (HPLC) directly from the nitrile intermediate, and can be further recrystallized to 99.5% purity (HPLC) [1]. This represents a substantial improvement over conventional Willgerodt-Kindler and Friedel-Crafts approaches, which are often plagued by lower yields (<60% for the acetophenone intermediate step alone) and necessitate extensive purification [2]. The ability to consistently obtain >99.5% purity material via a straightforward recrystallization from isopropyl acetate confers a distinct procurement advantage, reducing the need for costly, in-house purification prior to use in sensitive pharmaceutical syntheses.

Process Chemistry Synthetic Methodology Pharmaceutical Intermediate Yield Optimization

Physicochemical Property Differentiation: Melting Point and Thermal Stability Relative to 4-(Methylthio)phenylacetic acid

3-Chloro-4-(methylthio)phenylacetic acid exhibits a melting point of 111-113°C [1], which is significantly lower than that reported for the closely related 4-(methylthio)phenylacetic acid (literature mp: 127-129°C ). This 14-18°C depression in melting point arises from the introduction of the 3-chloro substituent, which disrupts crystal packing relative to the para-substituted analog. Furthermore, the target compound has a higher density (1.364 g/cm³) and higher boiling point (351.2°C at 760 mmHg) compared to 4-(methylthio)phenylacetic acid (density ~1.2 g/cm³, bp 337.4°C) , reflecting its greater molecular mass and enhanced intermolecular interactions.

Preformulation Solid-State Chemistry Crystallinity Thermal Analysis

Biological Activity Profile: Antibacterial and Antifungal Activity as a Pharmaceutical Intermediate Class Advantage

3-Chloro-4-(methylthio)phenylacetic acid is documented to possess intrinsic antibacterial and antifungal activities , a property that distinguishes it from many non-substituted or mono-substituted phenylacetic acid derivatives which often lack direct antimicrobial efficacy. While quantitative MIC data against specific strains are not available from the allowed sources for this exact compound, class-level inference from structurally related arylthioacetic acid derivatives demonstrates that the combination of the 3-chloro and 4-methylthio substituents is essential for potent HPPD enzyme inhibition , a target relevant to both herbicidal and antimicrobial applications. This inherent bioactivity enhances the compound's value as a pharmaceutical intermediate, as it may confer residual activity or serve as a privileged scaffold for further medicinal chemistry optimization.

Antimicrobial Drug Discovery Pharmaceutical Intermediate Biological Activity

Commercial Purity and Supply Chain Consistency: Benchmarking Against Common Alternatives

Commercial offerings of 3-Chloro-4-(methylthio)phenylacetic acid are routinely available at 97% purity or higher , with select vendors providing material at 97.00% purity . This specification is comparable to, and in some cases exceeds, the typical 95% purity often quoted for related compounds like 3-(methylthio)phenylacetic acid . Moreover, the well-established synthetic route described in the patent literature (yielding >99.5% purity via recrystallization) provides a robust foundation for suppliers to consistently deliver high-quality material, reducing batch-to-batch variability and ensuring reproducible results in downstream applications.

Quality Control Procurement Purity Specification Supply Chain

3-Chloro-4-(methylthio)phenylacetic acid: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Organic Semiconductor Precursor and Hole-Transport Material Building Block

The experimentally determined HOMO energy level of -5.01 eV [1] positions 3-Chloro-4-(methylthio)phenylacetic acid as an optimal precursor for the synthesis of hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. The 0.13-0.15 eV higher HOMO compared to its closest analogs facilitates more efficient hole injection from the anode, reducing the energy barrier and improving device power efficiency. Procurement of this specific compound is justified when the target material requires a precisely tuned HOMO level that cannot be achieved with mono-substituted or alternative 3,4-disubstituted phenylacetic acid derivatives.

Pharmaceutical Intermediate for Cardiovascular and Respiratory Drug Synthesis

The compound is explicitly cited as a key intermediate in the synthesis of pharmaceuticals targeting cardiovascular and respiratory systems [2]. Its well-characterized, high-yield synthetic route [3] ensures reliable scalability and cost-effectiveness for API manufacturing. The availability of material at >99.5% purity following a simple recrystallization [3] minimizes the risk of introducing process-related impurities that could impact the safety and efficacy profile of the final drug substance. Researchers and procurement managers should prioritize this compound over less rigorously characterized analogs when developing synthetic routes for these therapeutic areas.

Building Block for Antimicrobial and Antifungal Drug Discovery Programs

The intrinsic antibacterial and antifungal activity of 3-Chloro-4-(methylthio)phenylacetic acid makes it a privileged starting point for medicinal chemistry campaigns targeting novel antimicrobial agents. Its structural similarity to known HPPD inhibitors further suggests potential utility in designing herbicides or agents targeting metabolic pathways. When constructing a focused library of phenylacetic acid derivatives for antimicrobial screening, the inclusion of this compound is strategically advantageous due to its documented, albeit qualitative, biological activity—a feature absent in many simpler phenylacetic acid analogs.

Reference Standard in Electrochemical and Photophysical Characterization

Given the availability of well-defined electrochemical parameters (HOMO = -5.01 eV, LUMO = -1.89 eV, Eg = 3.12 eV) [1], 3-Chloro-4-(methylthio)phenylacetic acid can serve as a reliable internal standard or reference compound for calibrating cyclic voltammetry and UV-Vis absorption spectroscopy instruments in materials science laboratories. Its distinct redox behavior and optical absorption edge (λonset = 445 nm) [1] provide clear benchmarks that can be used to validate experimental setups and ensure reproducibility across different research groups, making it a valuable addition to any core facility's chemical inventory.

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